4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Overview
Description
4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development and other scientific studies.
Scientific Research Applications
4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the production of pharmaceuticals or other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, including:
Formation of the acetamidophenyl intermediate: This step involves the acetylation of a phenylamine derivative.
Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.
Formation of the oxobutanoic acid group: This step may involve the use of carboxylation reactions or other carbonyl-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions could target the carbonyl group in the oxobutanoic acid moiety.
Substitution: The aromatic ring and piperazine moiety may undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, while the acetamidophenyl group could influence enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenyl derivatives: Compounds with similar acetamidophenyl groups.
Piperazine derivatives: Compounds containing the piperazine moiety.
Oxobutanoic acid derivatives: Compounds with similar carbonyl-containing groups.
Uniqueness
The unique combination of the acetamidophenyl, piperazine, and oxobutanoic acid moieties in 4-((4-Acetamidophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-acetamidoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-12(22)18-13-3-5-14(6-4-13)19-16(23)11-15(17(24)25)21-9-7-20(2)8-10-21/h3-6,15H,7-11H2,1-2H3,(H,18,22)(H,19,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAZHQXNFYHHQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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